
2-(Boc-amino)-alpha-(4-pyridyl)thiazole-5-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Boc-amino)-alpha-(4-pyridyl)thiazole-5-methanol is a synthetic organic compound that features a thiazole ring, a pyridine ring, and a Boc-protected amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Boc-amino)-alpha-(4-pyridyl)thiazole-5-methanol typically involves multi-step organic reactions. One common approach might include:
Formation of the Thiazole Ring: Starting from a suitable precursor, such as a thioamide and an alpha-haloketone, the thiazole ring can be formed through cyclization.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.
Boc Protection: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) to form the Boc-amino group.
Methanol Addition: The final step involves the addition of a methanol group to the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2-(Boc-amino)-alpha-(4-pyridyl)thiazole-5-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Hydrogenation using Pd/C (Palladium on carbon) as a catalyst.
Substitution: Acidic conditions (e.g., TFA - Trifluoroacetic acid) for Boc deprotection, followed by nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Industry: Used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of 2-(Boc-amino)-alpha-(4-pyridyl)thiazole-5-methanol would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Boc-amino)-alpha-(4-pyridyl)thiazole-5-carboxylic acid
- 2-(Boc-amino)-alpha-(4-pyridyl)thiazole-5-aldehyde
- 2-(Boc-amino)-alpha-(4-pyridyl)thiazole-5-amine
Uniqueness
2-(Boc-amino)-alpha-(4-pyridyl)thiazole-5-methanol is unique due to the presence of the methanol group, which can be further functionalized to create a wide range of derivatives. This makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C14H17N3O3S |
|---|---|
Peso molecular |
307.37 g/mol |
Nombre IUPAC |
tert-butyl N-[5-[hydroxy(pyridin-4-yl)methyl]-1,3-thiazol-2-yl]carbamate |
InChI |
InChI=1S/C14H17N3O3S/c1-14(2,3)20-13(19)17-12-16-8-10(21-12)11(18)9-4-6-15-7-5-9/h4-8,11,18H,1-3H3,(H,16,17,19) |
Clave InChI |
QPHHJAFEFUJTBB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NC=C(S1)C(C2=CC=NC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[4-(Aminoethyl Methanethiosulfonyl)phenyl] Bodipy](/img/structure/B13719000.png)
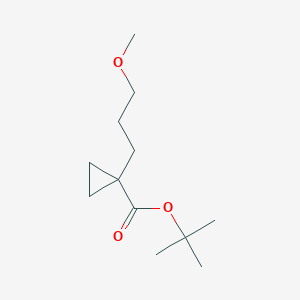
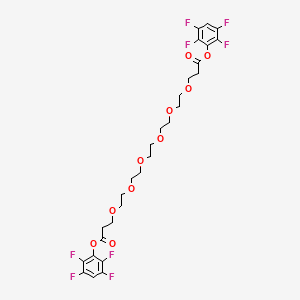
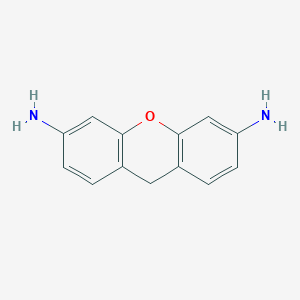
![N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13719018.png)
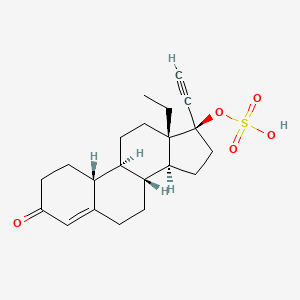
![4-((tert-Butoxycarbonyl)(isobutyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13719023.png)

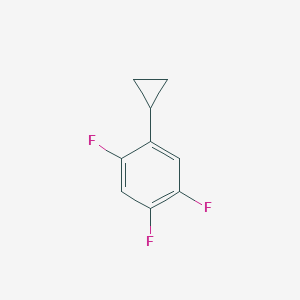
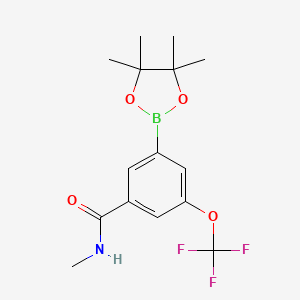
![[3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoylamino]azanium;chloride](/img/structure/B13719045.png)

![5-Acetyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine](/img/structure/B13719055.png)
